molecular formula C16H16N2O4 B3955198 N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide CAS No. 6613-04-3

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide

Cat. No. B3955198
CAS RN: 6613-04-3
M. Wt: 300.31 g/mol
InChI Key: LPRYVGITCMYHIO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide, commonly known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA belongs to the class of amide compounds and has a molecular weight of 329.34 g/mol.

Mechanism of Action

The mechanism of action of MNPA is not well understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. MNPA may also act by reducing inflammation and pain through its interaction with the endocannabinoid system.
Biochemical and Physiological Effects
MNPA has been shown to have various biochemical and physiological effects. Studies have shown that MNPA can reduce inflammation and pain in animal models. It has also been shown to have an inhibitory effect on the growth of certain cancer cells. MNPA has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. MNPA also has a low toxicity profile, making it safe for use in lab experiments. However, MNPA has some limitations for lab experiments. It is not readily soluble in water, which may limit its use in certain experiments. MNPA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the study of MNPA. Further research is needed to fully understand the mechanism of action of MNPA and its potential therapeutic applications. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MNPA in animal models and humans. MNPA may also be tested for its potential use in combination with other therapeutic agents to enhance its efficacy. Finally, more research is needed to optimize the synthesis method of MNPA to improve its purity and yield.
Conclusion
MNPA is a promising synthetic compound that has shown potential as an analgesic, anti-inflammatory, and anti-cancer agent. Its low toxicity profile and relative ease of synthesis make it a potential candidate for further development as a therapeutic agent. However, more research is needed to fully understand its properties and potential applications. The future directions for the study of MNPA include further investigation of its mechanism of action, pharmacokinetics and pharmacodynamics, potential use in combination therapy, and optimization of the synthesis method.

Scientific Research Applications

MNPA has shown promising results in various scientific research applications. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. Studies have also shown that MNPA has the ability to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-15-11-13(18(20)21)8-9-14(15)17-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRYVGITCMYHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387722
Record name N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6613-04-3
Record name N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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